Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide
Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Peganumine A, a novel dimeric β-carboline alkaloid. Isolated from the seeds of Peganum harmala, this complex natural product exhibits a unique octacyclic scaffold and has demonstrated potential as an anticancer lead compound. This document details the experimental protocols for its isolation and presents a thorough analysis of the spectroscopic data that were pivotal in determining its intricate molecular architecture.
Spectroscopic Data of Peganumine A
The structural determination of Peganumine A was accomplished through a combination of advanced spectroscopic techniques. The data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of Peganumine A.
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z | 483.2390 [M+H]⁺ |
| Molecular Formula | C₂₉H₃₀N₄O₃ |
| Calculated m/z | 483.2391 |
UV-Visible Spectroscopy
The UV-Vis spectrum of Peganumine A was recorded in methanol and exhibited absorption maxima characteristic of a β-carboline chromophore.
| λmax (nm) | log ε |
| 229 | 4.24 |
| 270 | 0.89 |
| 297 | 1.01 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Peganumine A were recorded in DMSO-d₆ at 600 MHz and 150 MHz, respectively. The detailed chemical shifts and key correlations from 2D NMR experiments (HSQC, HMBC, ¹H-¹H COSY, and NOESY) were instrumental in assembling the complex molecular structure.
Table 1: ¹H and ¹³C NMR Data for Peganumine A (in DMSO-d₆)
| No. | δH (mult, J, Hz) | δC | HMBC (¹H→¹³C) |
| 1 | 77.4 | ||
| 3α | 2.34 (1H, dd, 10.9, 4.9) | 40.0 | 1 |
| 3β | 2.45 (1H, dd, 10.9, 4.9) | 1, 5 | |
| 4α | 2.63 (1H, dd, 11.0, 4.9) | 21.0 | 5, 13 |
| 4β | 2.64 (1H, dd, 11.0, 4.9) | 5, 13 | |
| 5 | 109.5 | ||
| 6 | 120.5 | ||
| 7 | 7.24 (1H, d, 8.6) | 118.2 | 5, 9, 11 |
| 8 | 6.63 (1H, dd, 8.6, 1.6) | 108.3 | 6, 9, 10 |
| 9 | 155.4 | ||
| 10 | 6.93 (1H, d, 1.6) | 94.9 | 6, 8, 9, 11 |
| 11 | 137.6 | ||
| 13 | 127.3 | ||
| 14 | 171.4 | ||
| 15α | 1.88 (1H, d, 10.9) | 50.4 | 1′, 16, 17 |
| 15β | 2.30 (1H, d, 10.9) | 1′, 16, 18 | |
| 16 | 40.0 | ||
| 17 | 1.15 (3H, s) | 26.8 | 1, 15, 16, 18 |
| 18 | 1.38 (3H, s) | 26.0 | 1, 15, 16, 17 |
| 1′ | 78.8 | ||
| 3′α | 4.00 (1H, dd, 12.6, 5.7) | 35.6 | 1′, 5′ |
| 3′β | 3.09 (1H, td, 12.6, 4.4) | ||
| 4′α | 2.70 (1H, ddd, 15.1, 12.6, 5.7) | 20.9 | 3′, 5′ |
| 4′β | 2.90 (1H, dd, 15.1, 4.4) | 5′, 13′ | |
| 5′ | 111.3 | ||
| 6′ | 120.4 | ||
| 7′ | 7.38 (1H, d, 8.6) | 119.0 | 5′, 9′, 11′ |
| 8′ | 6.70 (1H, dd, 8.6, 1.8) | 109.1 | |
| 9′ | 156.1 | ||
| 10′ | 6.87 (1H, d, 1.8) | 94.7 | 6′, 8′, 9′, 11′ |
| 11′ | 137.5 | ||
| 13′ | 125.7 | ||
| 12-NH | 11.25 (1H, br.s) | 5, 6, 11, 13 | |
| 12′-NH | 10.77 (1H, br.s) | 5′, 6′, 11′, 13′ | |
| 9-OCH₃ | 3.78 (3H, s) | 55.2 | 9 |
| 9′-OCH₃ | 3.77 (3H, s) | 55.2 | 9′ |
Experimental Protocols
Isolation of Peganumine A
Peganumine A was isolated from the seeds of Peganum harmala. The following protocol outlines the extraction and purification process:
-
Extraction: The air-dried and powdered seeds of Peganum harmala were extracted with 95% ethanol. The resulting extract was then suspended in a 2% HCl aqueous solution and partitioned with ethyl acetate to remove non-alkaloidal constituents.
-
Alkaloid Fractionation: The acidic aqueous layer was basified with Na₂CO₃ to a pH of 9-10 and subsequently extracted with dichloromethane to yield the crude alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture was subjected to silica gel column chromatography using a dichloromethane/methanol gradient (from 1:0 to 0:1) to afford nine primary fractions (Fr. A−Fr. I).
-
Purification of Fraction B: Fraction B, which was eluted with 100:1 dichloromethane/methanol, was further chromatographed on a silica gel column with a dichloromethane/acetone gradient (from 1:0 to 0:1) to yield six subfractions (Fr. B1−Fr. B6).
-
Further Purification: Subfraction B3 was separated by ODS column chromatography using a 70:30 methanol/water eluent.
-
Final Purification: The final purification was achieved by preparative HPLC on a YMC C-18 column with 80:20 methanol/water as the mobile phase to yield Peganumine A as a white amorphous powder.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (DMSO-d₆: δH 2.50 and δC 39.5).
-
Mass Spectrometry: HRESIMS data were obtained on a Bruker Daltonics microTOF-Q mass spectrometer.
-
UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu-2201 spectrophotometer in methanol.
-
Circular Dichroism: CD spectra were measured on an automatic polarimeter in methanol.
Structural Elucidation Workflow
The determination of the complex structure of Peganumine A involved a logical progression of analytical techniques. The workflow, from initial characterization to the final assignment of stereochemistry, is depicted below.
Conclusion
The structural elucidation of Peganumine A represents a significant achievement in natural product chemistry. The comprehensive application of modern spectroscopic techniques, coupled with meticulous isolation procedures, has unveiled a novel and complex molecular architecture. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.
